Home > Products > Screening Compounds P100304 > 3-(Piperidin-4-yl)butanoic acid
3-(Piperidin-4-yl)butanoic acid - 103039-96-9

3-(Piperidin-4-yl)butanoic acid

Catalog Number: EVT-1628571
CAS Number: 103039-96-9
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a deuterium-labeled version of the CCR2 antagonist JNJ-26131300. CCR2 antagonists are a class of drugs that block the activity of the chemokine receptor CCR2. This receptor is involved in the migration of immune cells to sites of inflammation. []

6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Derivatives

Compound Description: This compound class represents a series of benzisoxazole derivatives designed as potential antipsychotic agents. These compounds are close structural analogs of resperidone, a known second-generation antipsychotic drug. []

Relevance: These derivatives share the core 3-(piperidin-4-yl) structure with 3-(Piperidin-4-yl)butanoic acid. The presence of the 6-fluoro-benzo[d]isoxazole moiety distinguishes this class and contributes to its potential antipsychotic properties. [, , ]

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

Compound Description: HTL22562 is a highly potent and selective CGRP receptor antagonist. It exhibits desirable pharmacological properties, including metabolic stability, high solubility, and low lipophilicity, making it suitable for a range of administration routes. []

4-Benzoylpiperidine Derivatives

Compound Description: These derivatives were developed as potential GlyT1 inhibitors for the treatment of schizophrenia. These compounds were derived from bioisosteric replacement of the pyridine ring in RG1678, a known GlyT1 inhibitor. []

Relevance: The core structure of 4-benzoylpiperidine derivatives, featuring a piperidine ring substituted at the 4-position, is structurally similar to 3-(Piperidin-4-yl)butanoic acid. The key difference lies in the presence of the benzoyl group at the 4-position of the piperidine ring, which contributes to their activity as GlyT1 inhibitors. []

3-(Piperidin-4-yl)benzo[d]isoxazole Derivatives

Compound Description: This compound class represents a series of GlyT1 inhibitors with potential for treating schizophrenia. These derivatives exhibited high selectivity for GlyT1 and showed promising results in preclinical studies. []

(Substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives

Compound Description: This class of compounds was investigated for their anti-cancer activity, specifically against leukemia cells. The compounds feature modifications to the functional group at the N-terminal of the piperidine moiety. []

Relevance: These derivatives share the piperidin-4-yl motif with 3-(Piperidin-4-yl)butanoic acid, connected via a propyl linker. This linker and the presence of a substituted benzoyl group at the piperidine nitrogen are key structural distinctions. Some compounds in this series displayed promising antiproliferative activity against human leukemia cells. []

1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Derivatives

Compound Description: This compound class explores a novel scaffold for NLRP3 inflammasome inhibitors, aiming to develop new treatments for inflammatory diseases. The design combines structural features of known NLRP3 inhibitors. []

Relevance: These derivatives, while sharing the piperidin-4-yl motif with 3-(Piperidin-4-yl)butanoic acid, are structurally distinct due to the presence of the 1,3-dihydro-2H-benzo[d]imidazole-2-one ring system. This variation is key to their potential as NLRP3 inflammasome inhibitors. []

4-(Piperidin-4-yl)triazole Derivatives

Compound Description: This series of compounds was developed as histone deacetylase (HDAC) inhibitors, particularly targeting HDAC6, for potential use as anti-cancer agents. The compounds incorporate a hydroxamic acid moiety known to interact with the HDAC active site. [, ]

Relevance: These derivatives share the piperidin-4-yl group with 3-(Piperidin-4-yl)butanoic acid. The presence of the triazole ring and the hydroxamic acid moiety are key structural features that distinguish them and contribute to their activity as HDAC inhibitors. [, ]

2-[(1-Oxyl-2,2,6,6-tetramethylpiperidin-4-yl)oxy]butanoic acid (3c)

Compound Description: This compound is a nitroxide derivative designed as a potential herbicide and antifungal agent. It is synthesized from 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl and 2-bromobutanoic acid. []

(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid Hydrochloride Salt

Compound Description: This compound is a potent and selective αvβ6 integrin inhibitor. It is a promising candidate for the inhaled treatment of idiopathic pulmonary fibrosis. []

1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine Sulfonamide Derivatives

Compound Description: This compound class comprises novel sulfonamide derivatives synthesized and evaluated for their anticonvulsant activity. []

Relevance: These derivatives share a significant structural resemblance to 3-(Piperidin-4-yl)butanoic acid, featuring the piperidin-4-yl motif. The distinct features of this class are the propyl linker, an additional piperidine ring substituted with a benzhydryl group, and the sulfonamide moiety. Notably, some compounds within this series exhibited significant anticonvulsant activity in the maximal electroshock seizure (MES) test. []

3-(Piperidin-4-yl)-4-substituted-D2-1,2,4-triazoline-5-thione Derivatives

Compound Description: This series of compounds, denoted AS-1 to AS-4, incorporates a triazolinethione ring system and was designed for pharmacological evaluation. []

Relevance: These derivatives share the 3-(piperidin-4-yl) core with 3-(Piperidin-4-yl)butanoic acid. The inclusion of the triazolinethione ring system distinguishes these compounds and suggests their potential for diverse biological activities. []

2-(4-(2,4-Dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone Derivatives

Compound Description: This group of compounds was synthesized and evaluated for their antileukemic activity against human leukemia cell lines (K562 and CEM). []

Relevance: These derivatives share the piperidin-4-yl motif with 3-(Piperidin-4-yl)butanoic acid, linked via a propyl spacer. The inclusion of a 2-(4-(2,4-dimethoxybenzoyl)phenoxy)acetyl group on the piperidine nitrogen distinguishes this series. Some compounds in this series demonstrated good in vitro antiproliferative activity against the tested leukemia cell lines. []

Compound Description: This compound is a pyrrolo[1,2-a]quinoxaline derivative synthesized and characterized for its cytotoxic potential. []

Relevance: This compound shares the piperidin-4-yl substructure with 3-(Piperidin-4-yl)butanoic acid. The presence of the benzimidazole, phenylpyrroloquinoxaline, and benzyl groups significantly differentiates this compound, potentially contributing to its cytotoxic activity against human leukemia cell lines. []

2,4-Difluorophenyl (piperidin-4-yl)methanone Oxime Derivatives

Compound Description: These compounds represent a series of oxime derivatives, incorporating various sulfonyl and acyl groups, that were synthesized and evaluated for their in vitro antimicrobial activity. []

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

Compound Description: CPI-1205 is a potent and highly selective inhibitor of the histone methyltransferase EZH2. It has shown promising antitumor effects in preclinical studies and is currently in Phase I clinical trials for B-cell lymphoma. []

4-(Piperidin-4-yl)-1-hydroxypyrazole (4-PHP) Derivatives

Compound Description: These compounds are a series of 1-hydroxypyrazole analogs of the GABAA receptor partial agonist 4-PIOL. These derivatives were designed to explore the orthosteric binding site of the GABAA receptor. [, , ]

Compound Description: TPMPA is a highly selective GABAC antagonist, while P4MPA is its saturated analog. []

Relevance: TPMPA and P4MPA are structurally related to 3-(Piperidin-4-yl)butanoic acid through the piperidine ring. P4MPA has the same piperidin-4-yl core, while TPMPA has a tetrahydropyridine ring, a close analog. The distinct feature is the methylphosphinic acid group attached to the ring, responsible for their GABAC antagonistic activity. []

N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide

Compound Description: This compound acts as an upregulator of the low-density lipoprotein (LDL) receptor, making it a potential target for treating dyslipidemia. []

4-Oxo-4-(3,3',4,4'-tetramethyl-1,1'-diphosphaferrocen-2-yl)butanoic acid

Compound Description: This compound is a diphosphaferrocene derivative, incorporating a butanoic acid moiety. []

(R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid

Compound Description: This compound is a potent and selective inhibitor of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in castration-resistant prostate cancer (CRPC). It is an analog of naproxen with modifications to improve its potency and selectivity. []

Relevance: This compound shares the butanoic acid moiety with 3-(Piperidin-4-yl)butanoic acid. The presence of the 6-methoxynaphthalene group distinguishes its structure and is crucial for its inhibitory activity against AKR1C3. []

5-(Piperidin-4-yl)-3-hydroxypyrazole Analogues

Compound Description: This series of compounds represents bioisosteric analogs of the GABAA receptor agonists 4-PIOL and 4-PHP, designed to probe the orthosteric binding site of this receptor. []

Relevance: These compounds share the piperidin-4-yl group with 3-(Piperidin-4-yl)butanoic acid. The distinctive feature is the 5-(piperidin-4-yl)-3-hydroxypyrazole scaffold, modified at different positions to generate a range of agonists and antagonists for the GABAA receptor. []

2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118)

Compound Description: NMS-P118 is a potent, orally bioavailable, and highly selective PARP-1 inhibitor. It displays a favorable ADME profile and demonstrates significant in vivo efficacy both as a single agent and in combination with temozolomide in preclinical cancer models. []

6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid (LY2562175)

Compound Description: LY2562175 is a potent and selective FXR agonist discovered and developed for the treatment of dyslipidemia. []

2-[(4-Dodecyloxyphenyl)sulfonyl]butanoic acid

Compound Description: This compound is a butanoic acid derivative featuring a dodecyloxyphenylsulfonyl group. []

Relevance: The compound shares the butanoic acid moiety with 3-(Piperidin-4-yl)butanoic acid. The inclusion of the dodecyloxyphenylsulfonyl group at the 2-position of the butanoic acid chain distinguishes this compound. []

Compound Description: SR 16435 acts as a mixed nociceptin/orphanin FQ (NOP)/μ-opioid receptor agonist. This dual activity makes it a potential candidate for pain management. []

Relevance: This compound shares the piperidin-4-yl substructure with 3-(Piperidin-4-yl)butanoic acid. The distinct feature of SR 16435 is the presence of the bicyclo[3.3.1]nonane and indolinone rings, which contribute to its binding affinity for both NOP and μ-opioid receptors. []

4-(1H-Indol-3-yl)butanoic Acid

Compound Description: This compound is a butanoic acid derivative containing an indole ring. It forms metal complexes that have been studied for their stability constants and thermodynamic properties. []

Relevance: This compound is structurally related to 3-(Piperidin-4-yl)butanoic acid through the presence of the butanoic acid moiety. The indole ring at the 4-position distinguishes it from the target compound. []

Compound Description: This series of dipeptides was synthesized and evaluated for its analgesic activity and ability to inhibit aminopeptidases M and B (AP-M and AP-B). []

Compound Description: These compounds are structurally similar, both containing a butanoic acid moiety substituted with an isoindoline-1-one group. They are distinguished by the substituent at the 2-position of the butanoic acid chain (pentyl vs. isobutyl). []

(2R)-N-[1-(6-Aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (Compound A)

Compound Description: Compound A is a novel muscarinic receptor antagonist that exhibits high selectivity for the M3 receptor over the M2 receptor. It has potential therapeutic benefits in treating conditions like overactive bladder and chronic obstructive pulmonary disease (COPD) with a reduced risk of cardiac side effects. []

Compound Description: L-372,662 is an orally active oxytocin antagonist. It is highly selective for the oxytocin receptor over the vasopressin receptor. []

Relevance: This compound shares the piperidin-4-yl motif with 3-(Piperidin-4-yl)butanoic acid. The distinct features of this compound include the two piperidine rings, a benzoxazinone moiety, a methoxybenzoyl group, and a methylpyridyl N-oxide substituent. These modifications contribute to its high potency and selectivity as an oxytocin antagonist. []

4-(2-(4-Chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

Compound Description: BMS-695735 is an orally bioavailable inhibitor of the insulin-like growth factor-1 receptor kinase. It shows broad-spectrum antitumor activity in vivo. []

Overview

3-(Piperidin-4-yl)butanoic acid is a compound characterized by a butanoic acid chain attached to a piperidine ring. This compound has garnered interest in various fields of chemical research due to its potential applications in medicinal chemistry and drug development.

Source

The compound can be synthesized through various chemical methods, including traditional organic synthesis techniques and modern microwave-assisted methods. Its structural features make it a candidate for further modification and exploration in pharmaceutical applications.

Classification

3-(Piperidin-4-yl)butanoic acid belongs to the class of carboxylic acids and piperidine derivatives. It is recognized for its biological activity and potential therapeutic uses, particularly in the context of central nervous system disorders.

Synthesis Analysis

Methods

The synthesis of 3-(Piperidin-4-yl)butanoic acid can be achieved through several routes:

  1. Traditional Synthesis: Utilizing standard organic reactions, such as amide coupling and deprotection steps, to obtain the desired product from precursor compounds.
  2. Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation, which can improve efficiency compared to conventional heating methods .

Technical Details

A notable synthesis route involves the reaction of piperidine with butyric acid derivatives under controlled conditions. For instance, tert-butyl 4-piperidin-1-carboxylate can be converted into 3-(Piperidin-4-yl)butanoic acid through hydrolysis and subsequent decarboxylation processes.

Molecular Structure Analysis

Structure

The molecular structure of 3-(Piperidin-4-yl)butanoic acid features a butanoic acid moiety linked to a piperidine ring. Its chemical formula is C9H17NC_9H_{17}N with a molecular weight of approximately 155.24 g/mol.

Data

  • Molecular Formula: C9H17NC_9H_{17}N
  • Molecular Weight: 155.24 g/mol
  • Structural Representation: The compound includes a four-membered piperidine ring with a butanoic acid functional group.
Chemical Reactions Analysis

Reactions

3-(Piperidin-4-yl)butanoic acid can participate in various chemical reactions typical for carboxylic acids and amines:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amide Formation: Coupling with amines to generate amides.
  3. Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of substituted piperidine derivatives .

Technical Details

The reactions often require specific catalysts or conditions, such as acidic or basic environments, to facilitate the desired transformations effectively.

Mechanism of Action

Process

The mechanism of action for compounds like 3-(Piperidin-4-yl)butanoic acid typically involves interactions with biological targets such as receptors or enzymes in the body. For example, it may act as an inhibitor or modulator of neurotransmitter systems, influencing pathways related to mood regulation or cognitive function.

Data

Research indicates that piperidine derivatives can exhibit significant biological activity, potentially affecting neurotransmitter systems like serotonin or dopamine pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Usually presented as a white crystalline solid.
  • Melting Point: Specific melting points may vary based on purity and form.

Chemical Properties

Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the identity and purity of the compound .

Applications

Scientific Uses

3-(Piperidin-4-yl)butanoic acid has potential applications in:

  1. Pharmaceutical Development: As a building block for synthesizing drugs targeting central nervous system disorders.
  2. Biochemical Research: Investigating its role as an enzyme inhibitor or receptor modulator.
  3. Synthetic Chemistry: Serving as an intermediate in the synthesis of more complex organic molecules.

The versatility of its structure allows for modifications that can enhance pharmacological properties, making it a valuable compound in drug discovery efforts .

Properties

CAS Number

103039-96-9

Product Name

3-(Piperidin-4-yl)butanoic acid

IUPAC Name

3-piperidin-4-ylbutanoic acid

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C9H17NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h7-8,10H,2-6H2,1H3,(H,11,12)

InChI Key

IWWZSCISJMQRGU-UHFFFAOYSA-N

SMILES

CC(CC(=O)O)C1CCNCC1

Canonical SMILES

CC(CC(=O)O)C1CCNCC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.